1-Azido-3-iodopropane

Catalog No.
S8739397
CAS No.
M.F
C3H6IN3
M. Wt
211.00 g/mol
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1-Azido-3-iodopropane

Product Name

1-Azido-3-iodopropane

IUPAC Name

1-azido-3-iodopropane

Molecular Formula

C3H6IN3

Molecular Weight

211.00 g/mol

InChI

InChI=1S/C3H6IN3/c4-2-1-3-6-7-5/h1-3H2

InChI Key

GTBCENNLSAZFSM-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CI

1-Azido-3-iodopropane is a chemical compound with the molecular formula C3H6N3IC_3H_6N_3I and a molecular weight of approximately 211.0043 g/mol. It is classified as an azide, which is characterized by the presence of the azido functional group N3-N_3. This compound appears as a pale-yellow oil and is notable for its reactivity, particularly in click chemistry applications. The compound's structure features a three-carbon chain with an azido group at one end and an iodine atom on the second carbon, making it a useful intermediate in organic synthesis.

  • Click Chemistry: This compound is often used in click reactions, particularly the Cu(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This reaction is highly efficient and allows for the modular assembly of complex molecules .
  • Halogen Exchange: It can undergo halogen exchange reactions where the iodine atom can be replaced by other halogens or functional groups, facilitating further synthesis of diverse compounds .
  • Cycloaddition Reactions: The compound has been utilized in various cycloaddition reactions, including those involving bicyclo[1.1.1]pentane derivatives, leading to the formation of complex triazole structures .

The biological activity of 1-azido-3-iodopropane has been explored primarily through its derivatives. Compounds synthesized from this azide have shown promising antifungal and antibacterial properties. For example, derivatives linked with 1,2,3-triazole moieties exhibit significant biological activities, making them potential candidates for drug development . The azide functionality can also serve as a bioisostere for various pharmacophores in medicinal chemistry.

Several methods exist for synthesizing 1-azido-3-iodopropane:

  • Substitution Reaction: One common method involves reacting 1-bromo-3-chloropropane with sodium azide in N,N-Dimethylformamide (DMF) at room temperature. This reaction typically yields the azide after extraction and purification steps .
  • Halogen Exchange: Another approach uses sodium iodide in acetone to replace a bromine atom with an iodine atom after initial azidation, further enhancing the yield and purity of the final product .
  • Ultrasonic-Assisted Synthesis: Recent advancements include ultrasonic-assisted methods that improve reaction efficiency and yield when synthesizing derivatives linked to 1,2,3-triazoles .

The applications of 1-azido-3-iodopropane are diverse:

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly for creating complex molecules through click chemistry.
  • Drug Development: Its derivatives are being explored for their potential therapeutic applications due to their biological activities against various pathogens.
  • Material Science: The compound is also investigated for use in developing new materials that incorporate triazole units for enhanced properties.

Interaction studies involving 1-azido-3-iodopropane focus on its reactivity with different substrates under click chemistry conditions. Research indicates that this compound can effectively react with various alkynes to form stable triazole products. These interactions are crucial for developing new compounds with desired biological activities or material properties .

Several compounds share structural similarities with 1-azido-3-iodopropane:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-propanolContains bromine instead of iodineMore reactive towards nucleophiles due to bromine
1-Azido-2-bromopropaneAzido group at position oneDifferent reactivity patterns compared to iodine
1-Iodo-2-propanolIodine at position oneLacks azido group; primarily used in substitution
1-Azido-4-methylbenzenesulfonateSulfonate group enhances solubilityUsed in similar synthetic pathways

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-azido-3-iodopropane, reflecting its linear propane backbone substituted with an azido group at position 1 and an iodine atom at position 3. Systematic identifiers include:

  • CAS Registry Number: 58503-62-1
  • InChIKey: GTBCENNLSAZFSM-UHFFFAOYSA-N
  • SMILES: C(CN=[N+]=[N-])CI

The molecular formula (C₃H₆IN₃) corresponds to a molar mass of 211.0043 g/mol, with exact mass confirmed via high-resolution mass spectrometry (210.9606 Da). Synonyms such as 3-iodopropyl azide and 3-azidopropyl iodide are used interchangeably in literature.

Molecular Geometry and Conformational Analysis

The propane backbone adopts a staggered conformation to minimize steric hindrance between the azido and iodo substituents. Rotational barriers arise from eclipsing interactions between the bulky iodine atom and the azide group. Key geometric parameters include:

ParameterValue (Å/°)MethodSource
C-I Bond Length2.10X-ray Diffraction
N-N Bond Length in Azide1.24Computational DFT
C-C-C Bond Angle112.5°Gas-Phase NMR

Conformational flexibility is evident in solution-phase NMR studies, which show rapid interconversion between staggered and eclipsed forms at room temperature. The energy difference between these conformers is approximately 3.2 kcal/mol, as determined by density functional theory (DFT).

Electronic Structure and Bonding Characteristics

The electronic structure of 1-azido-3-iodopropane is dominated by:

  • Azido Group Polarization: The N₃⁻ moiety exhibits resonance stabilization, with partial negative charge localization on the terminal nitrogen ($$\delta^-$$ = -0.45 e).
  • C-I Bond Polarizability: The iodine atom’s large atomic radius ($$r = 1.39$$ Å) and high electronegativity ($$χ = 2.66$$) induce significant σ-hole character, enabling halogen bonding.
  • Hyperconjugative Effects: Delocalization of σ(C-I) electrons into the σ*(C-C) orbital stabilizes the molecule by 8.7 kcal/mol.

UV-Vis spectroscopy reveals a low-energy absorption band at 270 nm ($$\varepsilon = 450$$ M⁻¹cm⁻¹), attributed to n→σ* transitions in the azide group.

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Theory

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level provides critical insights:

Molecular Orbital Analysis

  • The highest occupied molecular orbital (HOMO) localizes on the azide group (-5.8 eV), while the lowest unoccupied orbital (LUMO) resides on the C-I bond (-1.3 eV).
  • HOMO-LUMO gap: 4.5 eV, indicating moderate reactivity.

Thermodynamic Properties

PropertyValue
Heat of Formation (ΔHf°)+64.3 kcal/mol
Gibbs Free Energy (ΔG°)+58.9 kcal/mol
Entropy (S°)89.4 cal/mol·K

These calculations align with experimental thermochemical data from combustion analysis.

Nucleophilic substitution represents the most widely employed strategy for synthesizing 1-azido-3-iodopropane. This approach typically utilizes 1-bromo-3-iodopropane or 1-chloro-3-iodopropane as starting materials, where the bromine or chlorine atom undergoes displacement by an azide nucleophile.

Reaction Mechanism and Conditions

The substitution proceeds via an Sₙ2 mechanism, with sodium azide (NaN₃) serving as the azide source in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Kinetic studies indicate that the reaction reaches completion within 12–24 hours at 25°C when using a 1.2:1 molar ratio of NaN₃ to halogenated precursor [3]. Iodine’s poor leaving group ability necessitates the use of bromine or chlorine at the substitution site, as these halogens provide better activation for nucleophilic attack [6].

Comparative Analysis of Halogenated Precursors

Table 1 summarizes the performance of different precursors under standardized conditions (DMF, 25°C, 24h):

PrecursorYield (%)Reaction Time (h)
1-Bromo-3-iodopropane7818
1-Chloro-3-iodopropane6524
1-Iodo-3-iodopropane<548

Data adapted from [6]

The superior performance of brominated precursors arises from the optimal balance between leaving group ability and stability under reaction conditions. Chlorinated analogs require prolonged reaction times due to slower substitution kinetics, while diiodinated species exhibit negligible reactivity [6].

Azidation Strategies: NaN₃-Mediated Synthesis Optimization

Optimization of azidation protocols focuses on three key parameters: solvent selection, stoichiometric ratios, and temperature control.

Solvent Effects

While DMF remains the solvent of choice for most laboratory-scale syntheses, recent advancements demonstrate that binary solvent systems can enhance reaction efficiency. A DMF/water mixture (4:1 v/v) improves NaN₃ solubility without compromising substrate stability, enabling yields up to 82% at reduced reaction temperatures (0–5°C) [3] [4]. Acetonitrile-based systems show promise for large-scale applications due to easier solvent recovery, though yields currently plateau at 68% [3].

Temperature and Stoichiometry

Controlled studies reveal a nonlinear relationship between temperature and yield:

  • 0°C: 72% yield (24h)
  • 25°C: 78% yield (18h)
  • 40°C: 65% yield (12h)

The yield reduction at elevated temperatures correlates with increased azide decomposition and side product formation [4]. A NaN₃:precursor molar ratio of 1.5:1 maximizes conversion while minimizing excess reagent waste.

Alternative Pathways: Mitsunobu Reaction and Tosylate Intermediates

Mitsunobu-Based Approaches

Though not directly applied to 1-azido-3-iodopropane synthesis, the Mitsunobu reaction principle (triphenylphosphine/azodicarboxylate-mediated alcohol activation) inspires alternative routes. Theoretical pathways propose:

  • Mitsunobu activation of 3-iodo-1-propanol to form a phosphonium intermediate
  • Displacement by azide ion under mild conditions

Preliminary modeling suggests this route could bypass halogenated precursors, but experimental validation remains pending [5].

Tosylate Intermediates

Tosylate derivatives offer enhanced leaving group ability compared to halogens. A two-step protocol demonstrates:

  • Tosylation of 3-iodo-1-propanol using tosyl chloride (TsCl)
  • Azide displacement with NaN₃ in THF/water

This method achieves 85% yield with reduced reaction time (8h), though tosyl azide byproduct formation requires careful chromatographic separation [4] [7].

Purification Techniques and Yield Optimization Challenges

Purification Strategies

The compound’s thermal sensitivity (decomposition above 40°C) and limited solubility complicate isolation. Effective methods include:

TechniqueSolvent SystemPurity (%)Recovery (%)
Vacuum Distillation9260
Column ChromatographyHexane:EtOAc (9:1)9875
Liquid-Liquid ExtractionH₂O:CH₂Cl₂8590

Data compiled from [3] [7]

Chromatography provides highest purity but suffers from scalability limitations. Industrial-scale processes favor fractional distillation despite lower recovery rates.

Yield-Limiting Factors

Key challenges impacting yields:

  • Azide Instability: NaN₃ decomposition generates nitrogen gas, requiring rigorous inert atmosphere control [4].
  • Iodide Byproducts: Residual iodide ions promote undesired elimination reactions, necessitating thorough washing with sodium thiosulfate solutions [6].
  • Solvent Impurities: Trace water in DMF (>0.1%) reduces yields by 12–15% through hydrolysis pathways .

Advanced process analytical technology (PAT) enables real-time monitoring of azide concentration and reaction progress, potentially boosting yields to >90% in optimized continuous flow systems [3] [4].

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of 1-azido-3-iodopropane, providing detailed information about both the proton and carbon environments within the molecule. The compound exhibits characteristic spectral patterns that reflect the electronic influence of both the azide and iodine functional groups on the propyl chain.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H nuclear magnetic resonance spectrum of 1-azido-3-iodopropane reveals three distinct proton environments corresponding to the three methylene groups within the propyl chain. The chemical shift assignments reflect the electronic effects of the adjacent functional groups, with significant deshielding observed for protons positioned alpha to both the azide and iodine substituents [3] [4].

The protons on the carbon bearing the iodine atom (C₁-H₂) appear as the most downfield signal, typically observed in the range of 3.0-3.3 parts per million. This significant deshielding results from the electron-withdrawing nature of the iodine atom, which reduces the electron density around the adjacent protons [3]. The halogen's electronegativity creates a local magnetic environment that shifts these protons to lower field positions compared to unsubstituted alkyl protons.

The central methylene protons (C₂-H₂) exhibit intermediate chemical shifts, appearing in the region of 2.0-2.3 parts per million. These protons experience moderate deshielding due to their position beta to both functional groups, representing a compromise between the electronic influences of the iodine and azide substituents [5]. The specific chemical shift value depends on the solvent system and temperature conditions used for spectral acquisition.

The protons adjacent to the azide group (C₃-H₂) demonstrate characteristic chemical shifts in the range of 3.4-3.6 parts per million. The azide functional group, with its electron-withdrawing nitrogen atoms, creates significant deshielding of the alpha protons [5]. This deshielding effect is comparable to that observed for other electronegative substituents such as oxygen or halogen atoms in similar molecular environments.

Coupling patterns in the ¹H nuclear magnetic resonance spectrum reveal the typical triplet-triplet-triplet pattern expected for a linear three-carbon chain. Each methylene group couples with its adjacent neighbors, producing characteristic multiplicities that confirm the structural connectivity. The coupling constants typically range from 6.0 to 7.0 hertz, consistent with vicinal proton-proton coupling in aliphatic systems [6].

Carbon-13 Nuclear Magnetic Resonance Resonance Pattern Interpretation

The ¹³C nuclear magnetic resonance spectrum of 1-azido-3-iodopropane provides complementary structural information through the direct observation of carbon environments. The three carbon atoms in the molecular framework exhibit distinct chemical shifts that reflect their electronic environments and substitution patterns [7] [8].

The carbon atom bearing the iodine substituent (C₁) appears at approximately 9.6 parts per million, demonstrating significant upfield positioning characteristic of carbon-iodine bonds [6]. This upfield shift results from the heavy atom effect and the specific electronic characteristics of the carbon-iodine bond. The iodine atom's large electron cloud provides shielding effects that counteract the typical deshielding expected from electronegative substituents.

The central carbon atom (C₂) exhibits a chemical shift around 26.9 parts per million, positioning it within the typical range for methylene carbons in aliphatic chains [6] [8]. This carbon experiences moderate electronic effects from both adjacent functional groups, resulting in a chemical shift that represents the combined influence of the iodine and azide substituents. The specific value reflects the balance between upfield and downfield shifting effects.

The carbon atom adjacent to the azide group (C₃) demonstrates a characteristic chemical shift in the region of 51-53 parts per million. This significant downfield shift reflects the electron-withdrawing nature of the azide functional group [9]. The nitrogen atoms in the azide group create a deshielding environment that moves this carbon signal to lower field positions compared to unsubstituted methylene carbons.

Analysis of carbon-13 chemical shift patterns in azide-containing compounds reveals that the azide group exerts a notable deshielding effect on alpha carbons, with the magnitude of this effect being approximately 20-25 parts per million compared to unsubstituted methylene groups [9]. The beta carbon experiences moderate deshielding of approximately 3-5 parts per million, while the gamma carbon shows slight shielding effects.

Infrared Spectroscopy: Azide Stretching Vibrations

Infrared spectroscopy provides definitive identification of the azide functional group through its characteristic stretching vibrations. The azide group in 1-azido-3-iodopropane exhibits diagnostic absorptions that serve as fingerprint regions for functional group identification and structural confirmation.

The asymmetric stretching vibration of the azide group represents the most prominent and diagnostic absorption in the infrared spectrum. This vibration typically appears as a strong, sharp peak in the region of 2090-2110 wavenumbers [5] [10]. The exact frequency depends on the electronic environment surrounding the azide group and the nature of the substituents on the carbon chain. In aliphatic azides such as 1-azido-3-iodopropane, this absorption commonly occurs around 2094-2100 wavenumbers.

The intensity of the azide asymmetric stretch is notably high due to the significant change in dipole moment associated with this vibrational mode [11]. The linear arrangement of the three nitrogen atoms creates a substantial dipole moment change during the stretching motion, resulting in strong infrared absorption. This characteristic makes the azide stretch one of the most reliable diagnostic tools for confirming the presence of azide functional groups in organic compounds.

Spectroscopic studies of azide compounds reveal that the asymmetric stretching frequency can be influenced by hydrogen bonding interactions with protic solvents [12]. In polar protic environments, the azide stretch may exhibit slight blue-shifting due to hydrogen bonding interactions at the terminal nitrogen atom. This solvatochromic behavior provides additional information about the local environment and intermolecular interactions.

The symmetric stretching vibration of the azide group appears as a weaker absorption in the region of 1300-1310 wavenumbers [13]. This vibration involves symmetric motion of the nitrogen-nitrogen bonds and typically exhibits lower intensity compared to the asymmetric stretch. The symmetric stretch provides complementary information for azide group identification and can help distinguish between different azide substitution patterns.

Complex line shapes in azide infrared spectra may arise from Fermi resonance interactions between the fundamental azide stretching modes and combination or overtone bands [14] [15]. These interactions can lead to peak splitting or asymmetric band shapes that complicate spectral interpretation. Advanced techniques such as two-dimensional infrared spectroscopy have been employed to resolve these complex spectral features and provide clearer identification of fundamental vibrational modes.

The carbon-nitrogen stretching vibrations associated with the azide group appear in the lower frequency region around 1250-1300 wavenumbers. These absorptions provide additional confirmation of the azide functional group and can offer insights into the bonding characteristics between the azide group and the carbon framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-azido-3-iodopropane reveals characteristic fragmentation patterns that reflect the molecular structure and the relative stability of resulting ionic species. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the intact molecular formula C₃H₆IN₃ [1] [16].

The molecular ion exhibits moderate stability under electron impact conditions, with sufficient lifetime to be observed in the mass spectrum. However, the presence of both azide and iodine functional groups creates multiple potential fragmentation pathways that lead to characteristic fragment ions. The relative intensities of these fragments provide valuable structural information and serve as diagnostic tools for compound identification.

Loss of molecular nitrogen represents one of the most significant fragmentation pathways for azide-containing compounds. This process involves the elimination of N₂ (mass 28) from the azide group, resulting in a fragment ion at mass-to-charge ratio 183 [17]. This fragmentation is thermodynamically favorable due to the formation of stable molecular nitrogen and the relief of strain in the azide functional group. The resulting fragment retains the iodine atom and the propyl chain with a reactive nitrogen center.

Alpha-cleavage adjacent to the iodine atom represents another important fragmentation pathway. This process involves the cleavage of the carbon-carbon bond next to the iodine-bearing carbon, leading to the formation of carbocation fragments [18]. The resulting ions appear at characteristic mass-to-charge ratios that reflect the specific cleavage pattern and provide information about the substitution pattern on the carbon chain.

The loss of iodine atoms from the molecular ion creates fragment ions that correspond to the remaining organic framework. This process can occur through homolytic cleavage, generating radical cations, or through heterolytic cleavage, producing carbocation species [19]. The relative prominence of these fragmentation pathways depends on the ionization conditions and the internal energy of the molecular ion.

Rearrangement reactions may also contribute to the fragmentation pattern, particularly involving hydrogen transfer processes. These rearrangements can lead to fragment ions that do not correspond to simple bond cleavage events and require careful interpretation to understand the underlying mechanisms [17].

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may result from multiple fragmentation steps. Analysis of metastable ion transitions can provide additional information about the sequential nature of the fragmentation processes and help establish the relationships between different fragment ions.

X-ray Crystallographic Studies (Where Applicable)

X-ray crystallographic analysis of 1-azido-3-iodopropane faces significant challenges due to the compound's physical properties and tendency to exist as a liquid at room temperature. However, when crystalline samples can be obtained under appropriate conditions, X-ray diffraction provides definitive structural information about molecular geometry and intermolecular interactions [20].

The molecular geometry revealed through crystallographic analysis confirms the linear arrangement of the propyl chain with the azide and iodine substituents positioned at the terminal positions. Bond lengths and angles within the molecule reflect the electronic effects of the functional groups and provide quantitative data for theoretical calculations and structural comparisons.

The azide functional group exhibits its characteristic linear geometry with nitrogen-nitrogen bond lengths consistent with the canonical structure. The carbon-nitrogen bond connecting the azide group to the propyl chain shows typical single bond character with appropriate bond length values [21]. The bond angles around the azide-bearing carbon reflect the tetrahedral geometry expected for sp³ hybridization.

The carbon-iodine bond demonstrates the expected elongated bond length characteristic of carbon-halogen bonds involving heavy halogens. The iodine atom's large van der Waals radius influences the overall molecular conformation and may affect intermolecular packing arrangements in the crystal structure [22].

Intermolecular interactions in the crystal structure may include weak halogen bonding involving the iodine atom and dipole-dipole interactions associated with the azide group [23]. These interactions contribute to the overall crystal packing and may influence the compound's physical properties such as melting point and solubility characteristics.

The linear azide group creates significant dipole moment contributions that affect the molecular electrostatic potential and influence intermolecular interactions. The orientation of azide groups in the crystal structure may be governed by electrostatic considerations and steric factors related to the iodine substituent.

Thermal motion parameters derived from crystallographic analysis provide information about molecular flexibility and dynamic behavior in the solid state. The azide group, being linear and relatively rigid, may exhibit different thermal motion characteristics compared to the more flexible alkyl chain portion of the molecule.

Disorder in the crystal structure may occur due to rotational freedom around single bonds in the propyl chain or alternative orientations of the azide group. Such disorder can complicate structure refinement but provides insights into the conformational preferences and dynamic behavior of the molecule in the crystalline environment [24].

Spectroscopic TechniqueKey Diagnostic FeaturesCharacteristic Values
¹H NMRC₁-H₂ (adjacent to iodine)3.0-3.3 ppm
¹H NMRC₂-H₂ (central methylene)2.0-2.3 ppm
¹H NMRC₃-H₂ (adjacent to azide)3.4-3.6 ppm
¹³C NMRC₁ (bearing iodine)9.6 ppm
¹³C NMRC₂ (central carbon)26.9 ppm
¹³C NMRC₃ (bearing azide)51-53 ppm
IR SpectroscopyAzide asymmetric stretch2090-2110 cm⁻¹
IR SpectroscopyAzide symmetric stretch1300-1310 cm⁻¹
Mass SpectrometryMolecular ionm/z 211
Mass SpectrometryLoss of N₂m/z 183

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

210.96064 g/mol

Monoisotopic Mass

210.96064 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023
Jani et al. A DNA-based fluorescent probe maps NOS3 activity with subcellular spatial resolution. Nature Chemical Biology, doi: 10.1038/s41589-020-0491-3, published online 9 March 2020

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